

(2-Bromophenyl)urea: A Technical Review of Its Synthesis, Properties, and Potential Applications

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Compound of Interest

Compound Name: (2-Bromophenyl)urea

Cat. No.: B1329827

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(2-Bromophenyl)urea, a halogenated aromatic urea derivative, holds significance as a chemical intermediate and a scaffold for developing potentially bioactive molecules. This technical guide provides a comprehensive overview of its literature, historical context, synthesis, physicochemical properties, and explores its potential applications in drug discovery and development, drawing insights from structurally related compounds.

Historical Context and Nomenclature

(2-Bromophenyl)urea, also known as o-bromophenylurea, with the CAS number 13114-90-4, is a monosubstituted phenylurea. Historically, the synthesis of arylureas has been a fundamental reaction in organic chemistry. A well-established method for the preparation of substituted arylureas, including halogenated derivatives, was published in *Organic Syntheses*, a respected collection of procedures for the preparation of organic compounds. This classical method involves the reaction of an arylamine with an alkali metal cyanate in the presence of a weak acid, a procedure that remains relevant for its simplicity and efficiency.^[1]

Physicochemical Properties

While specific experimental data for all physicochemical properties of **(2-Bromophenyl)urea** are not readily available in the compiled literature, data from suppliers and analogous compounds, such as the isomeric (4-Bromophenyl)urea, provide valuable insights.

Property	(2-Bromophenyl)urea	(4-Bromophenyl)urea (for comparison)
CAS Number	13114-90-4	1967-25-5 [1]
Molecular Formula	C ₇ H ₇ BrN ₂ O	C ₇ H ₇ BrN ₂ O [2] [3]
Molecular Weight	215.05 g/mol	215.05 g/mol [2] [3]
Appearance	White to Almost white powder to crystal	White crystal or crystalline powder [2]
Melting Point	Data not available	225-227 °C [2]
Boiling Point	Data not available	291 °C [2]
Solubility	Soluble in Dimethylformamide	Soluble in alcohols and ketones, slightly soluble in water [2]
Purity	>98.0% (by Total Nitrogen)	-

Synthesis of (2-Bromophenyl)urea

A robust and historically significant method for the synthesis of **(2-Bromophenyl)urea** is the reaction of 2-bromoaniline with sodium cyanate in an acidic aqueous medium. This method, adapted from the procedure for p-Bromophenylurea in Organic Syntheses, is detailed below.[\[1\]](#)

Experimental Protocol: Synthesis via the Cyanate Method

Materials:

- 2-Bromoaniline
- Glacial Acetic Acid
- Sodium Cyanate (or Potassium Cyanate)
- Deionized Water

- Ethanol (for recrystallization)

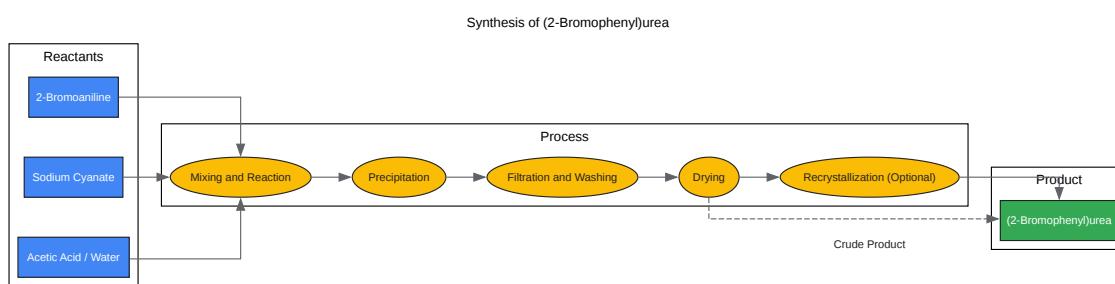
Equipment:

- Beakers
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Preparation of 2-Bromoaniline Acetate Solution: In a beaker, dissolve 2-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (100 ml) and water (250 ml) with stirring. Gentle heating may be applied to facilitate dissolution.[1]
- Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mole) in water (as detailed for the p-bromo isomer, typically around 450 ml for 1 mole).[1]
- Reaction: Slowly add a small portion of the sodium cyanate solution to the stirred 2-bromoaniline acetate solution. A white precipitate of **(2-Bromophenyl)urea** should begin to form. Once precipitation starts, add the remainder of the cyanate solution more rapidly with vigorous stirring. The reaction is exothermic, and the temperature will likely rise.[1]
- Precipitation and Isolation: Continue stirring the thick paste-like suspension for approximately 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.[1]
- Filtration and Washing: Cool the mixture in an ice bath and then filter the crude product using a Buchner funnel under suction. Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid.[1]
- Drying: Dry the crude **(2-Bromophenyl)urea**. The product is often sufficiently pure for many applications.[1]

- Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[1]



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Caption: General workflow for the synthesis of **(2-Bromophenyl)urea**.

Potential Biological Activities and Applications

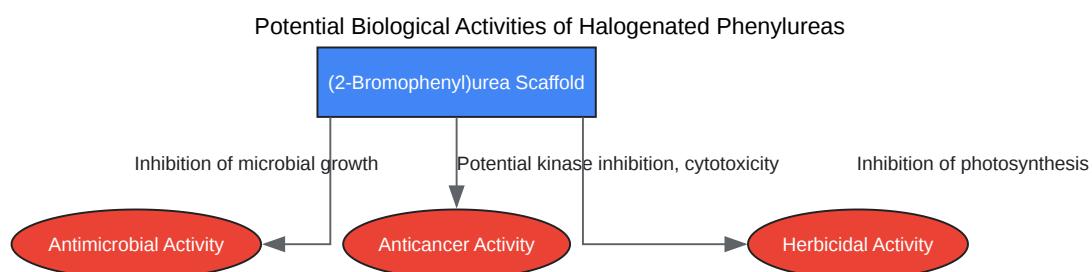
While specific biological activity data for **(2-Bromophenyl)urea** is not extensively documented in the public domain, the broader class of halogenated phenylureas has been the subject of significant research, revealing a range of biological effects. The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential.[4]

Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of halogenated compounds.[5][6] The urea moiety itself is a common feature in many antimicrobial agents. The combination of a halogenated phenyl ring and a urea functional

group in **(2-Bromophenyl)urea** suggests its potential as a lead compound for the development of novel antimicrobial agents.

Anticancer Activity: Substituted ureas are a well-established class of compounds with anticancer properties. For instance, Sorafenib and Regorafenib, both multi-kinase inhibitors used in cancer therapy, feature a substituted phenylurea core. Halogenated quinone imines have also been investigated as potential anticancer drugs.^[7] The structural similarity of **(2-Bromophenyl)urea** to these known anticancer agents makes it a candidate for investigation in this therapeutic area.

Herbicidal Activity: Phenylurea derivatives are widely used as herbicides. They typically act by inhibiting photosynthesis at photosystem II.^[8] While this application is outside the scope of drug development, it underscores the biological activity of this class of compounds.



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Caption: Logical relationship of the **(2-Bromophenyl)urea** scaffold to potential biological activities.

Conclusion for the Research Community

(2-Bromophenyl)urea represents a readily accessible chemical entity with a foundation in classical organic synthesis. While its own biological profile is yet to be fully elucidated, the extensive research on related halogenated phenylureas strongly suggests its potential as a

valuable starting point for medicinal chemistry and drug discovery programs. Researchers in these fields are encouraged to consider this compound as a scaffold for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Future investigations should focus on its synthesis, purification, and comprehensive biological screening to unlock its full potential.

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